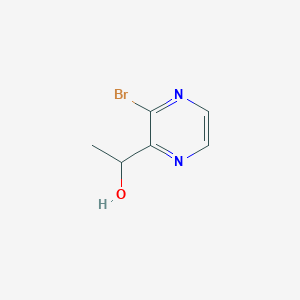
1-(3-Bromopyrazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6BrN2O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of a bromine atom at the 3-position and an ethanol group at the 1-position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyrazin-2-yl)ethanol typically involves the bromination of pyrazine derivatives followed by the introduction of the ethanol group. One common method involves the reaction of 3-bromopyrazine with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The exact methods can vary depending on the manufacturer and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 3-Bromopyrazine-2-carboxylic acid.
Reduction: 1-(3-Hydroxypyrazin-2-yl)ethanol.
Substitution: 1-(3-Aminopyrazin-2-yl)ethanol.
Applications De Recherche Scientifique
1-(3-Bromopyrazin-2-yl)ethanol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(3-Bromopyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromopyridin-2-yl)ethanol
- 1-(3-Chloropyrazin-2-yl)ethanol
- 1-(3-Fluoropyrazin-2-yl)ethanol
Uniqueness
1-(3-Bromopyrazin-2-yl)ethanol is unique due to the presence of both a bromine atom and an ethanol group on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the ethanol group provides opportunities for hydrogen bonding and increased solubility in polar solvents .
Propriétés
Formule moléculaire |
C6H7BrN2O |
|---|---|
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
1-(3-bromopyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-4,10H,1H3 |
Clé InChI |
XJFKCMRTBMANFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


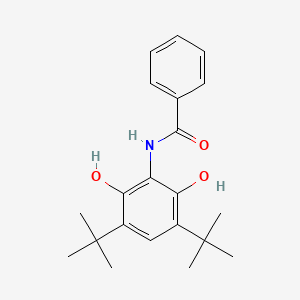
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)

![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)

![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)

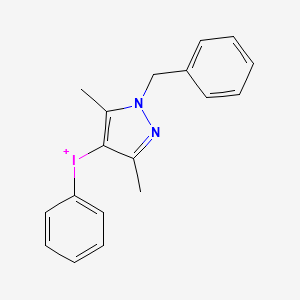

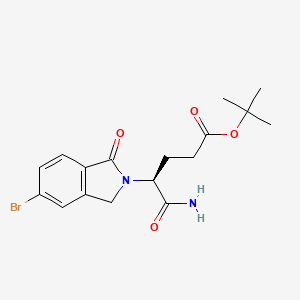
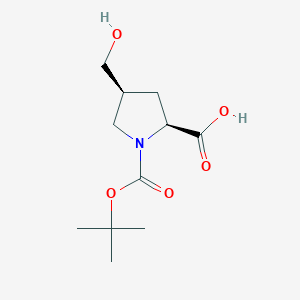
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
